N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-16-10-9-14(12-13(16)8-11-18(21)22)20-19(23)15-6-4-5-7-17(15)24-2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSJFMSKGPIGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. The key steps include cyclization and oxidation reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Benzamide Moiety: The benzamide part is synthesized by reacting the appropriate benzoyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Core Alkyl Groups : The 1-ethyl group in the target compound vs. 1-methyl () or 1-(2-(1-methylpyrrolidin-2-yl)ethyl) () influences steric bulk and hydrophobicity. Ethyl groups may enhance metabolic stability compared to methyl .
- Chirality : Enantiomers of structurally complex analogues (e.g., ) exhibit distinct biological activities, underscoring the importance of stereochemistry in optimizing target engagement .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure combines a tetrahydroquinoline core with a methoxybenzamide moiety, suggesting potential for diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 324.4 g/mol. The compound's structure includes:
- A tetrahydroquinoline ring.
- An ethyl group at the 1-position.
- A methoxy group at the 2-position of the benzamide.
The biological activities of this compound are primarily attributed to its interactions with various biological targets:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, disrupting cellular functions and potentially leading to therapeutic effects against diseases such as cancer and infections.
Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
DNA/RNA Interaction : The compound could bind to nucleic acids, affecting gene expression and protein synthesis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Research Findings
A summary of significant findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies have explored the therapeutic potential of similar compounds within the tetrahydroquinoline class:
- Case Study on Cancer Treatment : A study demonstrated that a related tetrahydroquinoline derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Antiviral Efficacy Assessment : Research on structurally similar compounds showed promising results against viral infections such as hepatitis C and HIV, suggesting that this compound may share similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
